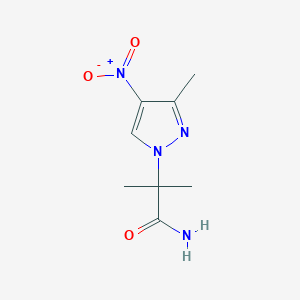
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. This method is part of the broader strategies employed in the synthesis of complex molecules featuring pyrazole units, which are crucial for creating a variety of biologically active compounds and materials with specific properties (Shestopalov et al., 2003).
Molecular Structure Analysis
X-ray crystallography and molecular modeling are common techniques used to analyze the molecular structure of pyrazole derivatives. These methods provide detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, which are essential for understanding its chemical behavior and reactivity. For instance, studies on similar compounds have revealed complex hydrogen-bonded structures and polarized molecular-electronic structures (Portilla et al., 2007).
Wissenschaftliche Forschungsanwendungen
Complex Formation and Structural Analysis
Research has shown that derivatives of 3-(pyrazol-1-yl)propanamide (like 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide) can form complexes with palladium(II) chloride. These complexes were studied using X-ray diffraction, revealing unique supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, which differ from the structures formed by unmodified ligands (Palombo et al., 2019).
Hydrogen-Bonded Structures
Various hydrogen-bonded structures involving pyrazole derivatives have been investigated. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a similar compound, forms chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. These insights into molecular interactions contribute to understanding the behavior of related compounds (Portilla et al., 2007).
Antibacterial and Antifungal Applications
Studies have explored the antibacterial and antifungal applications of N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. These compounds have shown notable activity against various bacteria and fungi species, highlighting the potential of pyrazole derivatives in antimicrobial research (Evren et al., 2020).
Synthesis and Transformation Studies
The synthesis and transformation of pyrazole derivatives have been extensively studied. For example, the synthesis of benzimidazoles via phosphine-mediated reductive cyclization of ortho-nitro-anilides, including compounds similar to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, has been documented. These studies contribute to the broader understanding of synthetic pathways and transformations of pyrazole-based compounds (Duchek & Vasella, 2011).
Crystal Structure Analysis
Crystal structure analysis of pyrazole derivatives, including the synthesis and X-ray analysis of various compounds, has been conducted to understand their molecular arrangement and potential applications. This research is crucial in deciphering the physical and chemical properties of these compounds (Zonouz et al., 2010).
Eigenschaften
IUPAC Name |
2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDDVKQDZUPKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
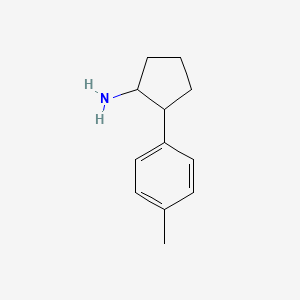
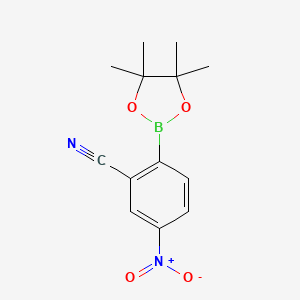
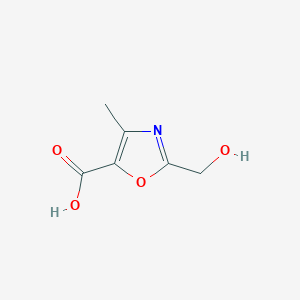
![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
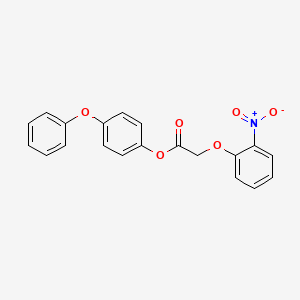
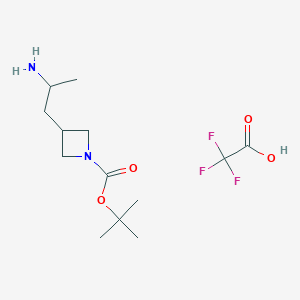
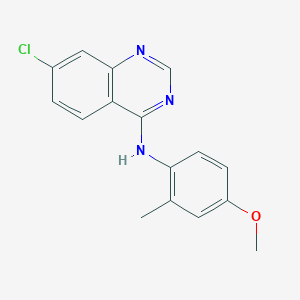
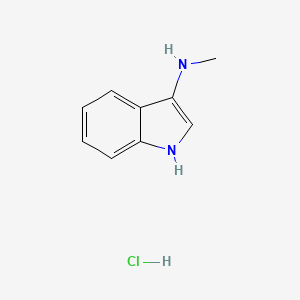
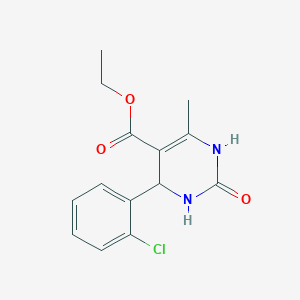
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)